molecular formula C18H23FO B12614147 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one CAS No. 918299-22-6

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one

Katalognummer: B12614147
CAS-Nummer: 918299-22-6
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: PZMGNNJMNQWXCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one is an organic compound with the molecular formula C18H23FO It is a fluorinated derivative of ethanotetralin, characterized by the presence of a hexyl group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the fluorination of a suitable precursor using electrophilic fluorinating agents such as Selectfluor . The reaction conditions often involve the use of solvents like acetonitrile and mild temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to align with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted ethanotetralin derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The hexyl group contributes to the compound’s hydrophobic interactions, influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one is unique due to its specific combination of a hexyl group and a fluorine atom on the ethanotetralin core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

918299-22-6

Molekularformel

C18H23FO

Molekulargewicht

274.4 g/mol

IUPAC-Name

5-fluoro-1-hexyltricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-9-one

InChI

InChI=1S/C18H23FO/c1-2-3-4-5-9-18-10-8-14(17(20)12-18)15-11-13(19)6-7-16(15)18/h6-7,11,14H,2-5,8-10,12H2,1H3

InChI-Schlüssel

PZMGNNJMNQWXCJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC12CCC(C(=O)C1)C3=C2C=CC(=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.